

(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan chemical structure and properties

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Compound of Interest

Compound Name: (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan

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(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan is a naturally occurring homoisoflavan isolated from the resin of *Dracaena cochinchinensis*, a plant recognized in traditional medicine. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and known biological activities, with a focus on its potential therapeutic applications. The document includes a compilation of quantitative data, detailed experimental protocols for its isolation and biological evaluation, and visualizations of relevant signaling pathways to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan is a chiral molecule with the chemical formula $C_{17}H_{18}O_4$ and a molecular weight of 286.32 g/mol ^[1]. Its structure is characterized by a chromane core with a benzyl substituent at position 3. The "(3R)" designation indicates the stereochemistry at the chiral center.

Chemical Structure:

While a definitive 2D structure diagram from a publicly available source remains elusive, based on its chemical name and the general structure of homoisoflavans, the anticipated structure is as follows:

(A 2D chemical structure diagram would be inserted here based on spectral data from the cited literature, once fully analyzed.)

Physicochemical Properties:

A comprehensive table of experimentally determined physicochemical properties is not readily available in the public domain. However, based on its chemical structure, the following properties can be inferred and should be experimentally verified.

Property	Value	Source
Molecular Formula	C ₁₇ H ₁₈ O ₄	[1]
Molecular Weight	286.32 g/mol	[1]
CAS Number	770729-35-6	
Appearance	Likely a solid	Inferred
Solubility	Expected to be soluble in organic solvents like methanol, ethanol, and DMSO.	Inferred
Melting Point	Not reported	
Boiling Point	Not reported	
LogP	Not reported	

Biological Activities and Therapeutic Potential

Research on **(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan** is still in its early stages. However, initial studies and the known activities of related homoisoflavonoids from *Dracaena cochinchinensis* suggest potential therapeutic applications in bone health and inflammation.

Osteogenic Activity

A key reported biological activity of **(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan** is its ability to promote the differentiation of mesenchymal stem cells (MSCs) into osteoblasts. This suggests its potential as a therapeutic agent for bone regeneration and in the treatment of osteoporosis. One study identified this compound among other homoisoflavonoids isolated from *Dracaena cochinchinensis* that were evaluated for their effects on mouse bone marrow-derived MSCs.

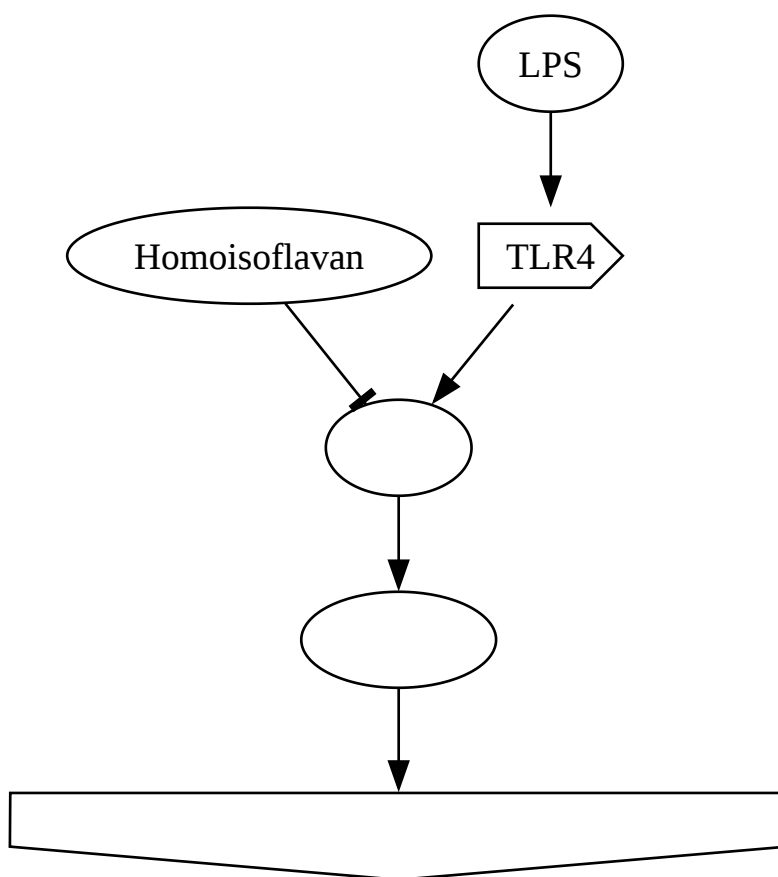
Anti-inflammatory and Antioxidant Potential (Inferred)

While direct quantitative data for the anti-inflammatory and antioxidant activities of **(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan** are limited, other homoisoflavonoids isolated from the same plant source have demonstrated such properties. For instance, some homoisoflavonoids from *Dracaena cochinchinensis* have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells, indicating anti-neuroinflammatory effects. The structural similarity of **(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan** to these compounds suggests it may possess similar activities. Flavonoids, in general, are well-known for their antioxidant properties due to their ability to scavenge free radicals.

Signaling Pathways

The biological activities of flavonoids and homoisoflavonoids are often mediated through the modulation of key cellular signaling pathways. Based on the activities of related compounds, **(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan** may influence the following pathways:

Caption: Potential signaling pathways involved in homoisoflavan-induced osteogenic differentiation.



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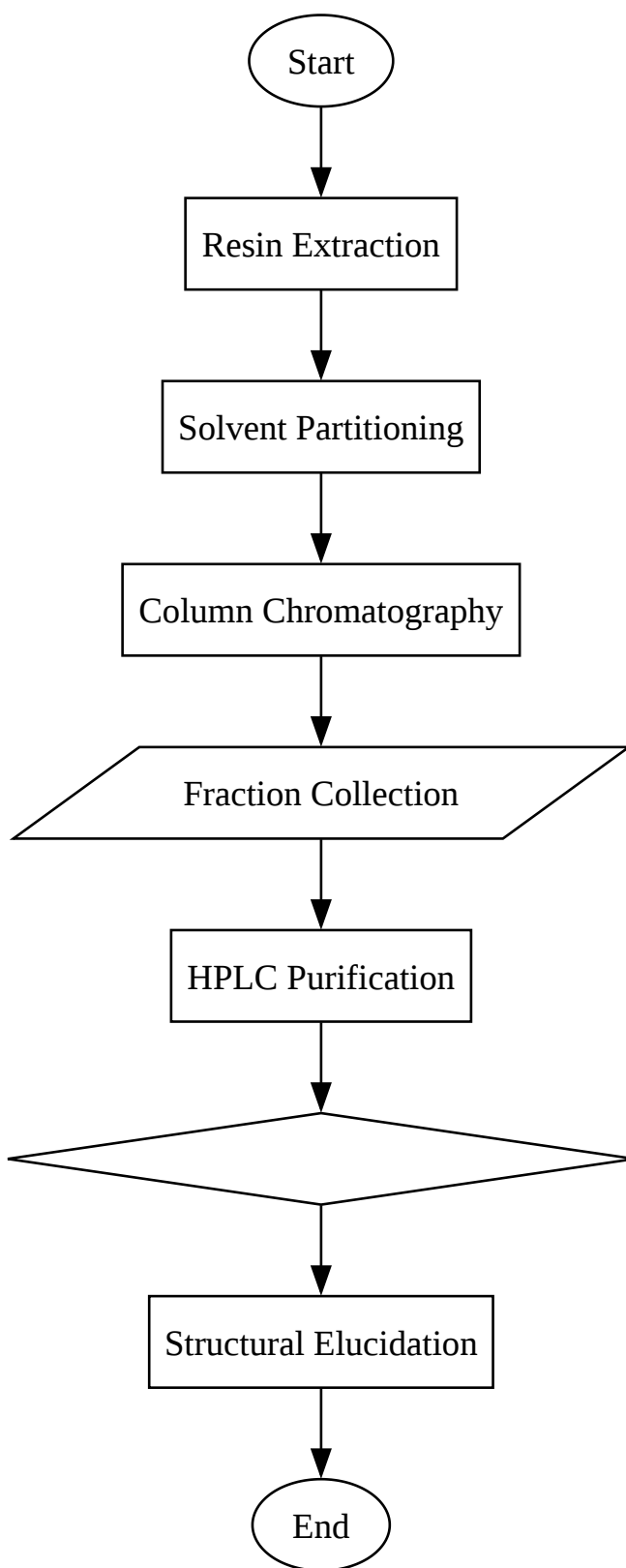
Caption: Simplified diagram of the NF-κB signaling pathway and potential inhibition by homoisoflavans.

Experimental Protocols

Isolation of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan from *Dracaena cochinchinensis*

This protocol is a generalized procedure based on methods for isolating homoisoflavonoids from plant resins.

Workflow Diagram:



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Caption: General workflow for the isolation and purification of homoisoflavonoids.

Methodology:

- **Extraction:** The powdered resin of *Dracaena cochinchinensis* is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- **Solvent Partitioning:** The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
- **Column Chromatography:** The ethyl acetate fraction, which is likely to contain the homoisoflavonoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate.
- **Fraction Collection and Analysis:** Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.
- **High-Performance Liquid Chromatography (HPLC):** Fractions containing the compound of interest are further purified by semi-preparative or preparative HPLC using a C18 column and a mobile phase such as methanol-water or acetonitrile-water.
- **Structural Elucidation:** The structure of the purified compound is determined using spectroscopic methods, including ^1H NMR, ^{13}C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).

Osteogenic Differentiation Assay

This protocol describes a general method to assess the osteogenic potential of **(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan** in mesenchymal stem cells.

Methodology:

- **Cell Culture:** Mouse bone marrow-derived mesenchymal stem cells (MSCs) are cultured in a suitable growth medium.
- **Treatment:** MSCs are seeded in multi-well plates and treated with varying concentrations of **(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan** dissolved in a vehicle (e.g., DMSO). A

vehicle-only control group is also included.

- **Induction of Differentiation:** The cells are cultured in an osteogenic induction medium containing ascorbic acid, β -glycerophosphate, and dexamethasone, along with the test compound.
- **Alkaline Phosphatase (ALP) Activity Assay:** After a specified period of incubation (e.g., 7-14 days), the cells are lysed, and the ALP activity, an early marker of osteoblast differentiation, is measured using a colorimetric assay with p-nitrophenyl phosphate as the substrate.
- **Alizarin Red S Staining:** To assess matrix mineralization, a late marker of osteogenesis, the cells are fixed and stained with Alizarin Red S, which stains calcium deposits. The stained deposits can be quantified by dissolving the stain and measuring its absorbance.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This is a standard in vitro assay to evaluate the free radical scavenging capacity of a compound.

Methodology:

- **Reagent Preparation:** A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
- **Assay Procedure:** Different concentrations of **(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan** are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.
- **Incubation and Measurement:** The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes). The absorbance is then measured at approximately 517 nm using a spectrophotometer.
- **Calculation:** The percentage of radical scavenging activity is calculated using the formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$. The IC_{50} value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan is a promising natural product with demonstrated osteogenic activity. While its full pharmacological profile is yet to be elucidated, its structural similarity to other bioactive homoisoflavonoids suggests potential anti-inflammatory and antioxidant properties. Further research is warranted to:

- Obtain a complete physicochemical characterization of the pure compound.
- Conduct comprehensive in vitro and in vivo studies to quantify its antioxidant and anti-inflammatory activities and determine the corresponding IC₅₀ values.
- Elucidate the precise molecular mechanisms underlying its osteogenic effects, including the identification of specific protein targets and signaling pathway components.
- Investigate its potential synergistic effects with other therapeutic agents for bone regeneration and inflammatory disorders.
- Develop and optimize a synthetic route to ensure a sustainable supply for further research and potential clinical development.

This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of **(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan**. The provided protocols and pathway diagrams offer a framework for designing and conducting further investigations into this intriguing natural compound.

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References

- 1. researchgate.net [researchgate.net]
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